Cas no 771574-26-6 (2-(Aminomethyl)-3-methylaniline)

2-(Aminomethyl)-3-methylaniline is a substituted aromatic amine with the molecular formula C8H12N2. This compound features both a primary amine and an aminomethyl functional group on a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactivity in the production of dyes, pharmaceuticals, and agrochemicals. The methyl group at the 3-position enhances steric and electronic effects, influencing its reactivity in coupling and condensation reactions. The compound is typically handled under controlled conditions due to its potential sensitivity to oxidation. Its structural properties make it valuable for applications requiring tailored aromatic amine derivatives.
2-(Aminomethyl)-3-methylaniline structure
771574-26-6 structure
商品名:2-(Aminomethyl)-3-methylaniline
CAS番号:771574-26-6
MF:C8H12N2
メガワット:136.194281578064
MDL:MFCD06213824
CID:4990127
PubChem ID:53875043

2-(Aminomethyl)-3-methylaniline 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-methylbenzylamine
    • 2-(aminomethyl)-3-methylaniline
    • 2-aminomethyl-3-methyl-phenylamine
    • 2-(Aminomethyl)-3-methylaniline
    • MDL: MFCD06213824
    • インチ: 1S/C8H12N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,9-10H2,1H3
    • InChIKey: HFUZJJJGYWOEGK-UHFFFAOYSA-N
    • ほほえんだ: NC1=CC=CC(C)=C1CN

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • トポロジー分子極性表面積: 52
  • 疎水性パラメータ計算基準値(XlogP): 1

2-(Aminomethyl)-3-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000327-250mg
2-Amino-6-methylbenzylamine
771574-26-6 97%
250mg
$499.20 2023-09-01
Alichem
A012000327-500mg
2-Amino-6-methylbenzylamine
771574-26-6 97%
500mg
$847.60 2023-09-01
Alichem
A012000327-1g
2-Amino-6-methylbenzylamine
771574-26-6 97%
1g
$1490.00 2023-09-01
Enamine
EN300-2975454-1g
2-(aminomethyl)-3-methylaniline
771574-26-6
1g
$871.0 2023-09-06
Enamine
EN300-2975454-0.05g
2-(aminomethyl)-3-methylaniline
771574-26-6
0.05g
$732.0 2023-09-06
Enamine
EN300-2975454-2.5g
2-(aminomethyl)-3-methylaniline
771574-26-6
2.5g
$1707.0 2023-09-06
Enamine
EN300-2975454-0.25g
2-(aminomethyl)-3-methylaniline
771574-26-6
0.25g
$801.0 2023-09-06
Enamine
EN300-2975454-0.5g
2-(aminomethyl)-3-methylaniline
771574-26-6
0.5g
$836.0 2023-09-06
Enamine
EN300-2975454-0.1g
2-(aminomethyl)-3-methylaniline
771574-26-6
0.1g
$767.0 2023-09-06
Enamine
EN300-2975454-10g
2-(aminomethyl)-3-methylaniline
771574-26-6
10g
$3746.0 2023-09-06

2-(Aminomethyl)-3-methylaniline 関連文献

2-(Aminomethyl)-3-methylanilineに関する追加情報

Professional Introduction to 2-(Aminomethyl)-3-methylaniline (CAS No. 771574-26-6)

2-(Aminomethyl)-3-methylaniline, with the chemical identifier CAS No. 771574-26-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, characterized by its aromatic structure and functional groups, has garnered attention due to its versatile applications in drug development and material science. The presence of both an amine and a methyl substituent on a benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound’s structure, featuring a primary amine group at the 2-position and a methyl group at the 3-position of aniline, allows for diverse chemical modifications. These modifications are crucial in pharmaceutical research, where precise molecular tuning can lead to enhanced bioactivity and selectivity. The amine functionality, in particular, serves as a versatile handle for further derivatization, enabling the construction of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant scaffolds.

In recent years, 2-(Aminomethyl)-3-methylaniline has been explored in the development of novel therapeutic agents. Its role as a precursor in the synthesis of small-molecule inhibitors has been highlighted in several studies. For instance, researchers have leveraged its reactivity to create compounds targeting specific biological pathways involved in inflammation and cancer. The ability to introduce additional functional groups at the 2- and 3-positions allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—key factors in drug design.

One notable application of CAS No. 771574-26-6 is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. By modifying the aromatic core of 2-(Aminomethyl)-3-methylaniline, chemists have been able to develop potent inhibitors that disrupt aberrant signaling cascades. These efforts have led to the discovery of lead compounds that are currently undergoing further optimization for clinical use.

The compound’s utility extends beyond pharmaceuticals into materials science. Its aromatic nature and functional groups make it a suitable candidate for designing advanced materials with specific electronic properties. For example, researchers have investigated its potential use in organic semiconductors and conductive polymers, where precise control over molecular architecture is essential for achieving desired performance characteristics.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(Aminomethyl)-3-methylaniline’s reactivity and potential applications. Molecular modeling studies have provided insights into how different substituents influence its interactions with biological targets. These insights are invaluable for guiding synthetic strategies aimed at improving drug-like properties. Additionally, high-throughput screening methods have enabled rapid identification of derivatives with enhanced activity against disease-causing targets.

The synthesis of CAS No. 771574-26-6 itself presents interesting challenges due to its sensitive functional groups. Careful control over reaction conditions is necessary to avoid unwanted side products. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex derivatives more efficiently than ever before. These improvements not only accelerate research but also reduce costs associated with drug development.

In conclusion, 2-(Aminomethyl)-3-methylaniline represents a promising compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new ways to utilize this molecule, its importance is likely to grow further, contributing to advancements in medicine and materials science.

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